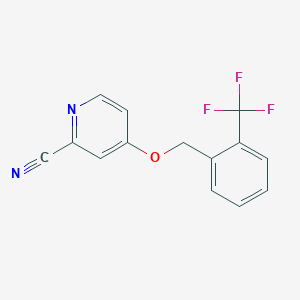

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

4-[[2-(trifluoromethyl)phenyl]methoxy]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O/c15-14(16,17)13-4-2-1-3-10(13)9-20-12-5-6-19-11(7-12)8-18/h1-7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTKRTZQDJLTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=NC=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2-trifluoromethylbenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethylbenzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary amines .

Scientific Research Applications

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile has a broad range of applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is a key intermediate in the synthesis of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements and physicochemical properties of 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile with related pyridine-2-carbonitrile derivatives:

Key Observations :

- Topiroxostat : The triazole linker in Topiroxostat facilitates hybrid-type XOR inhibition by coordinating the molybdenum center and interacting with the substrate-access channel. Its lower logP (1.8) compared to this compound suggests better aqueous solubility, critical for oral bioavailability .

- The higher logP (3.65) indicates greater lipophilicity, which may affect membrane permeability .

- Pyrimidine Derivative: The dichloro and methoxyphenoxy groups contribute to steric bulk, likely influencing selectivity for the endothelin-1 receptor .

Metabolic and Pharmacokinetic Profiles

- Topiroxostat : Undergoes N-glucuronidation and N-glucosidation in humans and monkeys, with urinary excretion of triazole N-glucuronides .

Biological Activity

4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile is a heterocyclic compound characterized by a pyridine ring substituted with a trifluoromethylbenzyloxy group and a carbonitrile group. Its unique structure suggests potential biological activities, particularly in the context of enzyme interactions and cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H9F3N2O

- Molecular Weight : 278.23 g/mol

- CAS Number : 1219454-17-7

The compound's structure includes a pyridine ring that enhances its ability to interact with various biological targets, making it an important candidate for further research.

Target Interactions

This compound interacts with several key biological targets, including:

- Cytochrome P450 Enzymes : These enzymes are pivotal in the metabolism of xenobiotics and endogenous compounds. The compound can modulate their activity, leading to either inhibition or activation depending on the specific enzyme involved.

- Signaling Proteins : The compound has been shown to influence cellular signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Biochemical Pathways

The compound's interaction with cytochrome P450 enzymes leads to alterations in metabolic pathways, affecting the bioavailability and efficacy of various substrates. This modulation can have significant implications for drug metabolism and toxicity.

Cellular Effects

Research indicates that this compound can significantly affect cellular functions:

- Gene Expression : The compound influences gene expression by interacting with transcription factors, leading to changes in the regulation of genes involved in critical cellular processes such as apoptosis and cell cycle regulation.

- Cell Proliferation : It has been observed to alter cell proliferation rates through its effects on signaling pathways.

Dosage Effects in Animal Models

In vivo studies have demonstrated that the biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it modulates enzyme activity without significant toxicity.

- High Doses : Increased dosages can lead to toxic effects, including hepatotoxicity and nephrotoxicity due to its interactions with critical metabolic enzymes.

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with cytochrome P450 enzymes. Results indicated that at specific concentrations, the compound acted as an inhibitor, significantly altering the metabolism of co-administered drugs. This finding underscores its potential impact on pharmacokinetics in therapeutic contexts.

Case Study 2: Cancer Therapeutics

In another investigation focused on cancer therapy, derivatives of pyridine compounds similar to this compound were evaluated for their inhibitory effects on receptor tyrosine kinases (c-Met and VEGFR-2). Compounds exhibiting similar structural motifs showed promising results in inhibiting tumor growth, suggesting that this class of compounds could be further explored for anticancer applications .

Summary Table of Biological Activities

| Biological Activity | Observations/Findings |

|---|---|

| Cytochrome P450 Interaction | Modulation of enzyme activity; potential drug interactions |

| Gene Expression Modulation | Altered expression levels affecting apoptosis and proliferation |

| Toxicity | Dose-dependent toxicity observed in animal models |

| Potential Therapeutic Use | Promising results in cancer therapy studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.